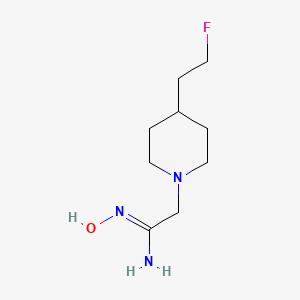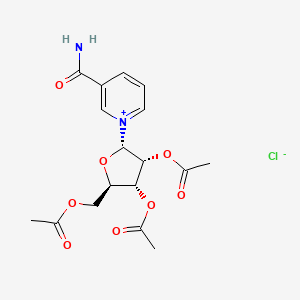
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride is a derivative of nicotinamide riboside, a form of vitamin B3It is known for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride typically involves the acetylation of nicotinamide riboside. The process begins with the protection of the hydroxyl groups of nicotinamide riboside using acetyl groups. This is followed by the chlorination of the ribose moiety to introduce the chloride ion .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. One such method includes the use of acetone as a solvent for the chlorination of 1,2,3,5-tetra-O-acyl-D-ribofuranose, followed by coupling with nicotinamide . This method is cost-effective and suitable for large-scale production.
化学反応の分析
Types of Reactions
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like hydroxide or amine, often in aqueous or alcoholic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+) analogs.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders and age-related diseases by replenishing NAD+ levels.
Industry: Utilized in the production of dietary supplements and nutraceuticals.
作用機序
The compound exerts its effects primarily by acting as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial cofactor in redox reactions, playing a vital role in cellular metabolism, DNA repair, and signaling pathways. The compound is converted into NAD+ through a series of enzymatic reactions, thereby replenishing NAD+ levels in cells .
類似化合物との比較
Similar Compounds
Nicotinamide Riboside Chloride: Another derivative of nicotinamide riboside, used as a dietary supplement.
Nicotinamide Mononucleotide (NMN): A precursor to NAD+, similar in function but different in structure.
Nicotinic Acid: A form of vitamin B3, used to restore NAD+ levels but with different metabolic pathways.
Uniqueness
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other nicotinamide riboside derivatives. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C17H21ClN2O8 |
|---|---|
分子量 |
416.8 g/mol |
IUPAC名 |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(3-carbamoylpyridin-1-ium-1-yl)oxolan-2-yl]methyl acetate;chloride |
InChI |
InChI=1S/C17H20N2O8.ClH/c1-9(20)24-8-13-14(25-10(2)21)15(26-11(3)22)17(27-13)19-6-4-5-12(7-19)16(18)23;/h4-7,13-15,17H,8H2,1-3H3,(H-,18,23);1H/t13-,14-,15-,17+;/m1./s1 |
InChIキー |
ZGVWQOFMCJVXOV-PDINMNNVSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-] |
正規SMILES |
CC(=O)OCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


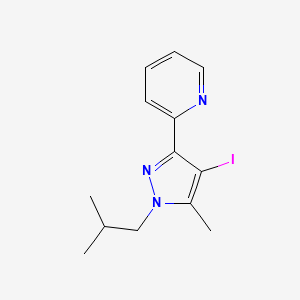
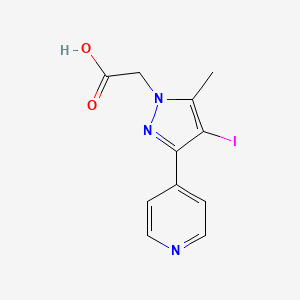
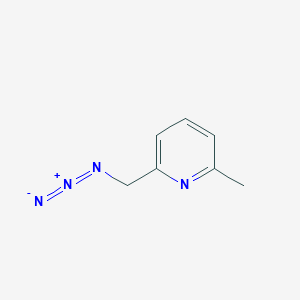

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)
![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
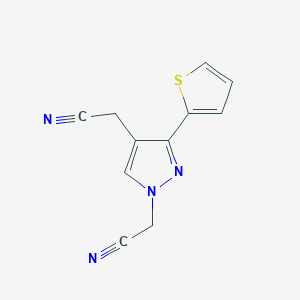
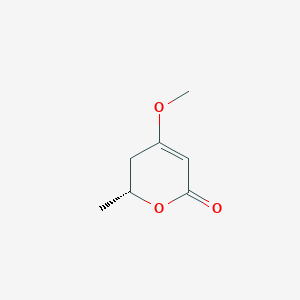
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)


![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
